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molecular formula C4H8N2O B025948 1-Cyclopropylurea CAS No. 19757-64-3

1-Cyclopropylurea

Cat. No. B025948
M. Wt: 100.12 g/mol
InChI Key: CLMGCKCDSPUQEE-UHFFFAOYSA-N
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Patent
US04644001

Procedure details

To a solution of 64 g (0.75 mol) cyanoacetic acid and 250 ml of acetic anhydride was added 70 g (0.7 mol) of cyclopropylurea. The solution was stirred at 60°-70° C. for 2 hours. After cooling white crystals were filtered off and washed with ethanol. Yield 76.7 g (66%) (I). This was suspended in 200 ml of hot water and 55 ml of 5N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals were filtered off. Yield 31.7 g (42%) (II) NMR.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](O)=[O:5])#[N:2].[CH:7]1([NH:10][C:11]([NH2:13])=[O:12])[CH2:9][CH2:8]1>C(OC(=O)C)(=O)C>[NH2:2][C:1]1[N:10]([CH:7]2[CH2:9][CH2:8]2)[C:11](=[O:12])[NH:13][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
70 g
Type
reactant
Smiles
C1(CC1)NC(=O)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at 60°-70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling white crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with ethanol
ADDITION
Type
ADDITION
Details
55 ml of 5N NaOH was added in portions so the solution the whole time
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
white crystals were filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=CC(NC(N1C1CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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